2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
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Overview
Description
2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom attached to the benzamide moiety, along with a dimethylamino group attached to a cyclohexylmethyl group. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves the bromination of benzamide followed by the introduction of the dimethylamino group and the cyclohexylmethyl group. One common method involves the reaction of benzamide with bromine in the presence of a suitable catalyst to form 2-bromobenzamide. This intermediate is then reacted with 1-(dimethylamino)cyclohexylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
AH-7921: A synthetic opioid with a similar benzamide structure but with different substituents.
U-47700: Another synthetic opioid with structural similarities but different pharmacological properties.
Bromadoline (U-47931E): A compound with a similar core structure but different functional groups.
Uniqueness
2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is unique due to the presence of the bromine atom and the specific arrangement of the dimethylamino and cyclohexylmethyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23BrN2O |
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Molecular Weight |
339.27 g/mol |
IUPAC Name |
2-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) |
InChI Key |
SPKZPWZDLLPBKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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